molecular formula C16H20N4O B6442059 2-cyclopropyl-6-ethyl-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine CAS No. 2549062-80-6

2-cyclopropyl-6-ethyl-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine

Cat. No.: B6442059
CAS No.: 2549062-80-6
M. Wt: 284.36 g/mol
InChI Key: MWNGVPHSICWULY-UHFFFAOYSA-N
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Description

2-cyclopropyl-6-ethyl-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine is a potent and selective small molecule inhibitor of Focal Adhesion Kinase (FAK), also known as Protein Tyrosine Kinase 2 (PTK2). Research indicates that this compound exhibits significant anti-proliferative and anti-migratory effects in various cancer cell lines by targeting the FAK signaling pathway , which is critically involved in cell adhesion, migration, proliferation, and survival. Its primary research value lies in the investigation of tumor progression, metastasis, and the development of therapeutic resistance, particularly in solid tumors where FAK is frequently overexpressed. Ongoing studies utilize this inhibitor to dissect the role of FAK in the tumor microenvironment, including its effects on cancer-associated fibroblasts and immune cell infiltration. This makes it a crucial pharmacological tool for preclinical research aimed at validating FAK as a therapeutic target and for exploring combination treatment strategies with chemotherapy, radiotherapy, and immunotherapy.

Properties

IUPAC Name

2-cyclopropyl-6-ethyl-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-3-13-9-14(20-15(19-13)11-6-7-11)18-10-12-5-4-8-17-16(12)21-2/h4-5,8-9,11H,3,6-7,10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNGVPHSICWULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C2CC2)NCC3=C(N=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Methoxypyridin-3-ylmethylamine

The 2-methoxypyridin-3-ylmethylamine moiety is typically synthesized via bromination and subsequent functionalization. For example, 2-methoxypyridin-4-amine undergoes regioselective bromination using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0–30°C, yielding 3-bromo-2-methoxypyridin-4-amine with 92% efficiency. This intermediate is further alkylated or subjected to reductive amination to introduce the methylamine group.

In a representative procedure, 3-bromo-2-methoxypyridin-4-amine is treated with methylamine under palladium-catalyzed coupling conditions, followed by reduction to yield the target 2-methoxypyridin-3-ylmethylamine . Alternative routes employ acetonitrile as a solvent, though yields are marginally lower (77–81%) compared to DCM-based methods.

Pyrimidine Core Construction

Cyclocondensation for Pyrimidine Formation

The pyrimidine ring is assembled via cyclocondensation of ethyl cyanoacetate with cyclopropanecarboxamide. In a modified procedure, 2-cyclopropyl-6-ethylpyrimidin-4-amine is synthesized by heating cyclopropanecarboxamide with ethyl acetoacetate in acetic acid, followed by ammonolysis. This step achieves 85–90% yields under reflux conditions.

Functionalization at the 4-Position

The 4-amino group of the pyrimidine is critical for subsequent coupling. 2-Cyclopropyl-6-ethylpyrimidin-4-amine is reacted with N-hydroxysuccinimide-activated esters or chloroformates to introduce electrophilic leaving groups, enabling nucleophilic substitution with the pyridine intermediate.

Coupling Strategies

Reductive Amination

A widely adopted method involves reductive amination between 2-cyclopropyl-6-ethylpyrimidin-4-amine and 2-methoxypyridin-3-ylmethylaldehyde . Using sodium cyanoborohydride in methanol at pH 5–6, this reaction proceeds with 78% yield. The aldehyde intermediate is prepared via oxidation of the corresponding alcohol using manganese dioxide.

Nucleophilic Aromatic Substitution (SNAr)

Alternative routes employ SNAr reactions, where a halogenated pyrimidine reacts with 2-methoxypyridin-3-ylmethylamine . For instance, 4-chloro-2-cyclopropyl-6-ethylpyrimidine and the amine are heated in dimethylformamide (DMF) with potassium carbonate, achieving 82% yield. This method benefits from microwave-assisted conditions (150°C, 30 minutes), reducing side product formation.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Dichloromethane (DCM) : Optimal for bromination (92% yield).

  • Acetonitrile : Lower yields (77–81%) due to reduced solubility of intermediates.

  • Ethanol : Preferred for condensation reactions, offering 75–85% efficiency in reductive amination.

Catalytic Systems

Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in SNAr reactions, while protic acids (e.g., acetic acid) accelerate imine formation during reductive amination.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR : The pyrimidine proton at δ 8.2 ppm (singlet) and pyridine methoxy group at δ 3.9 ppm confirm structural integrity.

  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 313.2, consistent with the molecular formula C₁₇H₂₁N₅O.

Purity Assessment

Column chromatography (SiO₂, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) achieve >98% purity, as verified by HPLC.

Scalability and Industrial Relevance

Kilogram-Scale Synthesis

A pilot-scale process using DCM for bromination and ethanol for reductive amination achieves 70–75% overall yield, with a throughput of 5 kg/batch.

Environmental Considerations

Solvent recovery systems (e.g., DCM distillation) and catalytic recycling protocols reduce waste generation, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-6-ethyl-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyrimidine derivative with an additional hydroxyl group, while reduction could produce a more saturated compound.

Scientific Research Applications

Medicinal Chemistry Applications

The primary applications of 2-cyclopropyl-6-ethyl-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine in medicinal chemistry include:

  • Drug Development : This compound serves as a versatile scaffold for synthesizing new pharmaceuticals. The presence of the pyrimidine core allows for multiple chemical modifications, enhancing pharmacological properties and biological activity.
  • Biological Activity : Interaction studies reveal that this compound exhibits binding affinity to specific biological targets, making it a candidate for further investigation in therapeutic contexts. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to quantify these interactions, providing insights into its mechanism of action.
  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound may possess anticancer properties. Research indicates that modifying the substituents can lead to enhanced efficacy against various cancer cell lines.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines, suggesting potential as an anticancer agent.
  • Targeted Drug Design : Research focusing on structure-based drug design has utilized this compound to develop inhibitors targeting specific enzymes involved in disease pathways, showcasing its versatility in therapeutic applications.
  • Pharmacokinetics : Investigations into the pharmacokinetic properties revealed favorable absorption and distribution profiles, supporting its candidacy for further drug development.

Mechanism of Action

The mechanism of action for 2-cyclopropyl-6-ethyl-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes or receptors that recognize the pyrimidine core. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Functional Differences Among Pyrimidin-4-amine Derivatives

Compound Name Substituents (Pyrimidine Positions) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound : 2-Cyclopropyl-6-ethyl-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine 2-Cyclopropyl, 6-Ethyl, N-(2-methoxypyridin-3-yl-methyl) C₁₆H₂₁N₅O 299.38 Balanced lipophilicity (cyclopropyl, ethyl); polar pyridine-methoxy group.
Analog 1 : 2-Cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine 2-Cyclopropyl, 6-Methyl, N-(6-methoxypyridin-3-yl) C₁₄H₁₇N₅O 271.32 Smaller substituents (methyl vs. ethyl); pyridine methoxy at position 5.
Analog 2 : N-(2-Methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine 2-Methyl, 6-(3-Methylphenyl), N-(2-methoxy-5-methylphenyl) C₂₁H₂₃N₃O 333.43 Aromatic phenyl groups; increased steric bulk; potential solubility issues.
Analog 3 : 6-Chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine 6-Chloro, N-(2-pyridin-3-yl-ethyl) C₁₁H₁₁ClN₄ 234.68 Electrophilic chlorine substituent; simpler amine side chain.
Analog 4 : Thieno[2,3-d]pyrimidin-4-amine derivative Thieno-fused pyrimidine, 6-propyl, tetrazole-methoxy C₂₀H₂₃N₇O₂S 433.51 Fused thiophene ring; tetrazole enhances polarity and hydrogen bonding.

Detailed Analysis of Structural Differences and Implications

Core Pyrimidine Modifications: The target compound’s cyclopropyl group at position 2 provides steric hindrance and metabolic stability compared to the methyl group in Analog 1 . In Analog 3, a chlorine atom at position 6 introduces electronegativity, which could improve binding to electron-rich targets but may reduce metabolic stability .

Amine Side Chain Variations :

  • The target compound ’s 2-methoxypyridin-3-ylmethyl side chain offers hydrogen-bonding capability (via methoxy and pyridine nitrogen) and moderate polarity. This contrasts with Analog 2 ’s bulky, lipophilic aryl groups, which may limit solubility .
  • Analog 4 ’s tetrazole-containing side chain introduces acidic protons (pKa ~4.5–5.0), enhancing water solubility and metal-binding capacity, a feature absent in the target compound .

However, this modification increases molecular weight and complexity compared to the simpler pyrimidine in the target compound .

Research Findings and Hypotheses

  • Metabolic Stability: Cyclopropyl groups (target compound) are known to resist oxidative metabolism compared to methyl or ethyl groups (Analogs 1–3), suggesting improved pharmacokinetics .
  • Target Selectivity : The methoxypyridine moiety in the target compound may confer selectivity for kinases or receptors with polar active sites, whereas Analog 2 ’s aryl groups could favor hydrophobic interactions .
  • Synthetic Accessibility : The absence of fused rings (vs. Analog 4 ) or tetrazole groups simplifies the synthesis of the target compound, as reflected in the straightforward procedures for related analogs in .

Biological Activity

2-Cyclopropyl-6-ethyl-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its structural uniqueness and potential biological activities. The compound features a cyclopropyl group and a methoxypyridine moiety, which are significant in influencing its pharmacological properties. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

The molecular formula of 2-cyclopropyl-6-ethyl-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine is C16H20N4O, with a molecular weight of 284.36 g/mol. Its structure allows for diverse chemical modifications, enhancing its potential as a scaffold for biologically active molecules .

Biological Activities

Research indicates that compounds with similar structural characteristics exhibit a range of biological activities, including:

1. Anticancer Activity
Studies have shown that derivatives of pyrimidine compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro evaluations revealed that certain derivatives demonstrated potent inhibitory effects on human cancer cell lines such as RKO, MCF-7, and A549 .

2. Antioxidant Properties
The antioxidant activity of pyrimidine derivatives is well-documented. Compounds in this class have been found to scavenge free radicals effectively, contributing to their potential therapeutic applications in oxidative stress-related diseases .

3. Antimicrobial Activity
Pyrimidine derivatives have also been reported to possess antimicrobial properties, making them candidates for further investigation in the development of new antibiotics .

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of various pyrimidine derivatives against five human tumor cell lines. The results indicated that specific compounds exhibited over 70% inhibition in the RKO cell line at concentrations as low as 100 µM . This highlights the potential of 2-cyclopropyl-6-ethyl-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine as a lead compound for anticancer drug development.

Case Study 2: Antioxidant Evaluation

In a separate investigation, compounds similar to 2-cyclopropyl-6-ethyl-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine were tested for their antioxidant properties using various assays. The results showed significant radical scavenging activity, suggesting that these compounds could be beneficial in preventing oxidative damage in biological systems .

Structure–Activity Relationship (SAR)

The unique substituents on the pyrimidine core influence the biological activity of the compound significantly. For instance:

Compound VariantKey Structural DifferenceBiological Activity
2-Cyclopropyl-6-ethyl-N-[2-hydroxypyridin-3-yl)methyl]pyrimidin-4-amineHydroxyl group instead of methoxyAltered reactivity
2-Cyclopropyl-6-ethyl-N-[2-chloropyridin-3-yl)methyl]pyrimidin-4-amineChlorine substituentDifferent pharmacokinetic profile
2-Methyl-N-[1-(2-methoxypyridin)]pyrimidin derivativesLacks cyclopropyl groupDifferent biological profile

This table illustrates how modifications can lead to variations in pharmacological profiles, emphasizing the importance of structure in drug design.

Q & A

Q. What are the key synthetic routes and reaction conditions for preparing 2-cyclopropyl-6-ethyl-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and cross-coupling. For example:

  • Cyclopropane introduction : Cyclopropyl groups can be added via [3+2] cycloaddition or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under inert atmospheres (N₂/Ar) .
  • Methoxypyridine coupling : The 2-methoxypyridinylmethyl moiety may be introduced using reductive amination or alkylation with NaBH₃CN in solvents like DMF or THF .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is critical for isolating high-purity product .

Q. How do structural features (e.g., cyclopropyl, ethyl, methoxypyridine) influence the compound’s physicochemical properties?

  • Cyclopropyl : Enhances metabolic stability by restricting bond rotation, reducing enzymatic degradation .
  • Ethyl group : Increases lipophilicity (logP), improving membrane permeability but potentially reducing aqueous solubility .
  • 2-Methoxypyridine : Participates in hydrogen bonding and π-π stacking, influencing target binding affinity. Methoxy groups can also modulate electronic effects on the pyrimidine core .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., cyclopropyl CH₂, pyrimidine NH) and confirms regiochemistry .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ESI+ for [M+H]+ ion) .
  • X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated in structurally related pyrimidines .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound?

  • Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions, predicting reactivity with biological targets (e.g., kinases) .
  • Molecular docking (AutoDock Vina) : Models interactions with active sites (e.g., ATP-binding pockets) by optimizing hydrogen bonds and hydrophobic contacts .
  • MD simulations : Assess binding stability over time (50–100 ns trajectories) to prioritize analogs for synthesis .

Q. What experimental strategies resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?

  • Meta-analysis : Compare data from analogs with substituent variations (e.g., ethyl vs. methyl, methoxy vs. nitro groups) to identify trends. For example:
SubstituentBiological Activity (IC₅₀)Key InteractionReference
Cyclopropyl12 nM (Kinase A)Hydrophobic
Ethyl45 nM (Kinase B)Steric hindrance
  • Free-Wilson analysis : Quantifies contributions of individual substituents to activity, isolating conflicting effects .

Q. How can reaction engineering principles (e.g., microreactors, flow chemistry) optimize the scalability of its synthesis?

  • Microreactors : Improve heat/mass transfer for exothermic steps (e.g., cyclopropanation), reducing side products .
  • Continuous flow : Enables precise control of residence time for unstable intermediates (e.g., nitro intermediates in multi-step sequences) .
  • DoE (Design of Experiments) : Identifies critical parameters (temperature, catalyst loading) to maximize yield while minimizing costs .

Methodological Challenges and Solutions

Q. What strategies mitigate degradation during long-term storage of this compound?

  • Storage conditions : -20°C in amber vials under argon to prevent oxidation and photodegradation .
  • Stabilizers : Add 1% BHT (butylated hydroxytoluene) to ethanol stock solutions to inhibit radical-mediated decomposition .

Q. How do researchers address low solubility in biological assays?

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to maintain solubility without cytotoxicity .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) temporarily to enhance aqueous solubility .

Data Interpretation and Validation

Q. What statistical approaches validate reproducibility in dose-response studies?

  • Grubbs’ test : Identifies outliers in triplicate IC₅₀ measurements .
  • Bland-Altman plots : Assesses agreement between independent assays (e.g., fluorescence vs. luminescence) .

Q. How are conflicting bioactivity results between in vitro and in vivo models reconciled?

  • Pharmacokinetic profiling : Measure plasma protein binding, metabolic clearance (e.g., liver microsomes), and bioavailability to explain efficacy gaps .
  • Tissue distribution studies : Use radiolabeled analogs (³H/¹⁴C) to quantify target engagement in vivo .

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